molecular formula C7H7F2N B14793699 5-Fluoro-2-(fluoromethyl)aniline

5-Fluoro-2-(fluoromethyl)aniline

Cat. No.: B14793699
M. Wt: 143.13 g/mol
InChI Key: TVGREEIRDCDABB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(fluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of two fluorine atoms attached to the benzene ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(fluoromethyl)aniline typically involves the introduction of fluorine atoms into the aniline structure. One common method is the direct fluorination of 2-(fluoromethyl)aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher efficiency and yield. The use of catalysts and advanced fluorinating agents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(fluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Fluoro-2-(fluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated anilines are often explored for their potential as pharmaceutical intermediates, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(fluoromethyl)aniline exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can result in different chemical and biological properties.

    3-Fluoro-2-methyl-aniline: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.

Uniqueness: 5-Fluoro-2-(fluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

5-fluoro-2-(fluoromethyl)aniline

InChI

InChI=1S/C7H7F2N/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4,10H2

InChI Key

TVGREEIRDCDABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CF

Origin of Product

United States

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